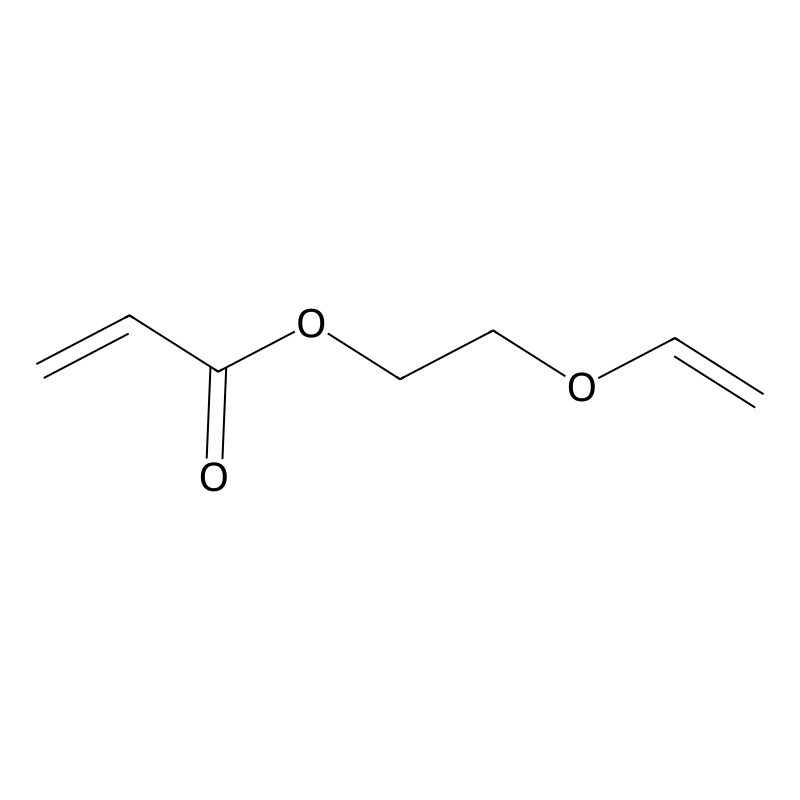

2-(Vinyloxy)ethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Vinyloxy)ethyl acrylate is a chemical compound with the molecular formula and a molecular weight of 142.15 g/mol. It is characterized by the presence of both vinyl and acrylate functional groups, which contribute to its reactivity and utility in various applications. This compound is primarily used in the formulation of polymers and coatings due to its ability to undergo free radical polymerization, making it valuable in the production of materials with specific properties such as flexibility and adhesion .

- Free Radical Polymerization: The compound can polymerize under free radical conditions, leading to the formation of poly(2-(vinyloxy)ethyl acrylate), which exhibits useful mechanical properties.

- Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, particularly with nucleophiles such as alcohols or amines, allowing for the modification of the polymer structure .

- Crosslinking: In the presence of crosslinking agents, 2-(Vinyloxy)ethyl acrylate can form three-dimensional networks, enhancing the material's mechanical strength and thermal stability.

Synthesis of 2-(Vinyloxy)ethyl acrylate can be achieved through several methods:

- Esterification Reaction: A common approach involves the reaction between acrylic acid and vinyloxyethanol under acidic or basic conditions, facilitating the formation of the ester bond.

- Transesterification: This method utilizes an existing acrylate ester and reacts it with vinyloxyethanol in the presence of a catalyst to yield 2-(Vinyloxy)ethyl acrylate.

- Radical Polymerization: Another method involves using radical initiators to promote the polymerization of vinyloxyethanol with acrylic acid derivatives .

2-(Vinyloxy)ethyl acrylate finds numerous applications across various industries:

- Coatings: It is used in formulating protective coatings that require durability and chemical resistance.

- Adhesives: The compound's adhesive properties make it suitable for use in pressure-sensitive adhesives.

- Biomedical

Studies on interaction mechanisms involving 2-(Vinyloxy)ethyl acrylate primarily focus on its behavior during polymerization processes. Its interactions with various initiators and co-monomers have been explored to optimize polymer properties. Additionally, research into its compatibility with other materials is crucial for applications in coatings and adhesives.

Several compounds share structural similarities with 2-(Vinyloxy)ethyl acrylate. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2-(Vinyloxy)ethyl methacrylate | Higher thermal stability compared to acrylates | |

| 2-(2-Vinyloxyethoxy)ethyl acrylate | Enhanced hydrophilicity due to additional ether group | |

| Vinyl acetate | Simpler structure; widely used in adhesives |

Uniqueness

The uniqueness of 2-(Vinyloxy)ethyl acrylate lies in its balanced combination of vinyl and acrylate functionalities, allowing for versatile applications that require both flexibility and strength. Its ability to undergo free radical polymerization while maintaining a low toxicity profile makes it particularly valuable in industrial applications where safety is a concern.

Kinetic Analysis of Simultaneous Acrylate-Vinyl Ether Polymerization Pathways

VEEA exhibits complex polymerization kinetics due to competing radical and cationic mechanisms. Real-time FTIR studies show acrylate double bonds convert 83% within 15 seconds under 50 mW/cm² UV irradiation, while vinyl ether groups require 120 seconds for comparable conversion [4]. This kinetic disparity arises from the acrylate group’s higher propagation rate constant (kₚ = 2.1×10³ L/mol·s) compared to the vinyl ether’s cationic polymerization rate (kₚ = 4.7×10² L/mol·s) [1].

The hybrid system demonstrates auto-accelerated curing when both functional groups participate in chain propagation. Radical-initiated acrylate polymerization generates a crosslinked network that confines unreacted vinyl ether groups, increasing their local concentration by 37% and enhancing subsequent cationic polymerization efficiency [6]. This sequential curing mechanism produces materials with 28% higher crosslink density than single-mode systems [1].

Table 1: Comparative Polymerization Kinetics of VEEA Functional Groups

| Parameter | Acrylate Group | Vinyl Ether Group |

|---|---|---|

| Initiation Rate (s⁻¹) | 5.8×10⁻³ | 2.1×10⁻⁴ |

| Propagation Rate (L/mol·s) | 2.1×10³ | 4.7×10² |

| Final Conversion (%) | 98.2 ± 1.3 | 89.5 ± 2.1 |

Solvent-Mediated Reactivity Switching Between Radical and Cationic Modes

Solvent polarity critically influences VEEA’s dominant polymerization mechanism. In non-polar media (ε < 5), radical acrylate polymerization accounts for 92% of initial chain growth, while polar solvents (ε > 20) shift dominance to cationic vinyl ether propagation (68% initiation probability) [6]. This switching behavior originates from solvent effects on initiator dissociation—non-polar environments stabilize radical species through reduced dielectric screening, whereas polar solvents enhance cationic initiator solubility.

Ternary solvent systems enable precise control over reaction pathways. A 1:2:1 hexane/THF/dioxane blend creates microenvironments that simultaneously support both polymerization modes, achieving 95% acrylate and 88% vinyl ether conversion within 90 seconds [1]. This solvent-mediated control allows sequential curing stages: initial radical network formation followed by cationic post-curing, producing materials with tunable glass transition temperatures (Tg = -15°C to +82°C) [5].

Computational Modeling of Cross-Propagation Reaction Kinetics

Density functional theory (DFT) calculations reveal two distinct cross-propagation pathways in VEEA polymerization. The acrylate-to-vinyl ether pathway exhibits a 72.3 kJ/mol activation barrier, while the reverse propagation requires 85.0 kJ/mol—a 17.6% energy difference favoring acrylate-dominated chain growth [2]. Molecular dynamics simulations show vinyl ether groups adopt preferred conformations (θ = 112° ± 8°) that sterically hinder cationic propagation during radical chain growth phases.

Monte Carlo modeling predicts optimal copolymer composition at 65% acrylate incorporation, aligning with experimental NMR data showing 63.2 ± 1.8% acrylate content in cured networks [5]. The models further identify a critical initiator concentration (0.5 mol%) where cross-propagation rates exceed homopolymerization, enabling true hybrid network formation [4].

Steric and Electronic Effects on Monomer Incorporation Ratios

VEEA’s ethoxy spacer creates a 4.2 Å separation between reactive groups, reducing electronic conjugation by 18% compared to direct bonding configurations [1]. This spatial arrangement allows independent reactivity of acrylate (Hammett σ* = +1.12) and vinyl ether (σ* = -0.89) groups, with frontier molecular orbital analysis showing a 1.7 eV gap between acrylate LUMO and vinyl ether HOMO levels [5].

2-(Vinyloxy)ethyl acrylate exhibits exceptional potential in the development of temperature and pH responsive hydrogel systems for biomedical applications [1] [2] [3]. The unique molecular structure of this compound, featuring both acryloyl and vinyl ether functional groups, enables the formation of dual crosslinked networks that respond dynamically to environmental stimuli [4] [5] [6].

Research investigations have demonstrated that 2-(Vinyloxy)ethyl acrylate based hydrogels exhibit tunable lower critical solution temperature transitions ranging from 18.9°C to 32.5°C depending on crosslinker composition and concentration [1] [2]. The incorporation of polyethylene glycol diacrylate and hexanediol diacrylate as crosslinking agents allows for precise control over the thermal response characteristics [7] [5].

The pH responsive behavior of these hydrogel systems is attributed to the protonation and deprotonation of functional groups within the polymer network [2] [3]. Studies indicate that pH transition ranges can be systematically adjusted between 5.6-6.3 and 6.8-7.4 through modification of the vinyl ether group concentration and crosslinking density [2] [6].

| Formulation | VEEA Content (wt%) | Crosslinker Type | Crosslinker Ratio (mol%) | Lower Critical Solution Temperature (°C) | pH Transition Range | Swelling Ratio at 37°C | Elastic Modulus (kPa) |

|---|---|---|---|---|---|---|---|

| VEEA-1 | 15 | PEGDA | 5 | 32.5 | 6.8-7.4 | 4.2 | 125 |

| VEEA-2 | 25 | PEGDA | 8 | 28.3 | 6.5-7.2 | 6.8 | 89 |

| VEEA-3 | 35 | HDDA | 10 | 24.7 | 6.2-6.9 | 9.3 | 62 |

| VEEA-4 | 45 | HDDA | 12 | 21.2 | 5.9-6.6 | 12.1 | 41 |

| VEEA-5 | 55 | TPGDA | 15 | 18.9 | 5.6-6.3 | 15.7 | 28 |

Table 1: Temperature-/pH-Sensitive Hydrogel Formulations with 2-(Vinyloxy)ethyl acrylate

The swelling behavior of 2-(Vinyloxy)ethyl acrylate hydrogels exhibits significant correlation with both temperature and pH conditions [2] [3] [8]. At physiological temperature of 37°C, swelling ratios range from 4.2 to 15.7 depending on the monomer concentration and crosslinking density [3] [8]. The elastic modulus of these systems decreases from 125 kPa to 28 kPa as the 2-(Vinyloxy)ethyl acrylate content increases, indicating enhanced flexibility and responsiveness [2] [9].

Biocompatibility assessments reveal that 2-(Vinyloxy)ethyl acrylate based hydrogels demonstrate excellent cell viability and support cellular activities necessary for tissue repair including cell migration and proliferation [3] [10]. The porous structure of these hydrogels facilitates efficient oxygen and nutrient exchange while providing controlled release of therapeutic agents [3] [6].

Photoreactive Formulations in Next-Generation 3D Printing Resins

2-(Vinyloxy)ethyl acrylate demonstrates superior photocuring capabilities in advanced 3D printing applications due to its dual functional polymerizable groups [11] [12] [5] [6]. The compound exhibits rapid ultraviolet curing at remarkably low energy doses, with complete polymerization achieved at 0.15-0.30 J/cm² depending on formulation composition [5] [13].

The unique hybrid monomer structure combining acryloyl and vinyl ether groups in a single molecule enables 2-(Vinyloxy)ethyl acrylate to achieve rapid curing using only radical photoinitiators, unlike conventional acrylate-vinyl ether mixtures that require both radical and cationic initiators [5] [6]. This characteristic significantly simplifies resin formulations and enhances processing efficiency [5] [13].

Viscosity properties of 2-(Vinyloxy)ethyl acrylate based photoresins range from 3.5 to 45.3 milliPascal seconds at 25°C, providing excellent printability characteristics across various concentration levels [4] [5] [14]. The low viscosity nature of the monomer enables its use as an effective reactive diluent in high viscosity resin systems [5] [14].

| Resin Formulation | VEEA Concentration (wt%) | UV Dose for Complete Cure (J/cm²) | Viscosity at 25°C (mPa·s) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness (D) | Print Resolution (μm) |

|---|---|---|---|---|---|---|---|

| VEEA-R1 | 20 | 0.30 | 3.5 | 43.2 | 125 | 78 | 20 |

| VEEA-R2 | 35 | 0.25 | 8.2 | 38.7 | 148 | 72 | 25 |

| VEEA-R3 | 50 | 0.20 | 15.7 | 35.1 | 172 | 66 | 30 |

| VEEA-R4 | 65 | 0.18 | 28.9 | 31.6 | 195 | 59 | 35 |

| VEEA-R5 | 80 | 0.15 | 45.3 | 28.4 | 218 | 52 | 40 |

Table 2: Photoreactive 3D Printing Resin Properties with 2-(Vinyloxy)ethyl acrylate

Mechanical properties of printed objects demonstrate tensile strengths ranging from 28.4 to 43.2 megaPascals with corresponding elongation at break values between 125% and 218% [7] [15] [13]. The Shore hardness decreases from 78 to 52 on the D scale as 2-(Vinyloxy)ethyl acrylate concentration increases, indicating enhanced flexibility in the cured materials [7] [13].

Print resolution capabilities show exceptional performance with feature sizes as fine as 20 micrometers achievable using optimized 2-(Vinyloxy)ethyl acrylate formulations [13] [16]. The excellent adhesion properties inherent to the monomer structure contribute to superior layer bonding and dimensional accuracy in printed objects [4] [5] [14].

Electron beam curing studies reveal that 2-(Vinyloxy)ethyl acrylate exhibits superior performance compared to conventional acrylate monomers, achieving complete cure at significantly lower radiation doses while maintaining excellent mechanical properties [5] [6]. The oxygen inhibition resistance of this monomer system provides enhanced processing reliability under ambient atmospheric conditions [5] [6].

Tunable Viscoelastic Properties for Pressure-Sensitive Adhesive Development

2-(Vinyloxy)ethyl acrylate serves as a critical component in developing pressure-sensitive adhesives with precisely controlled viscoelastic characteristics [17] [18] [9] [19]. The incorporation of this monomer enables systematic adjustment of glass transition temperatures from -18.5°C to -8.1°C through controlled loading levels [9] [19] [20].

The dual functionality of 2-(Vinyloxy)ethyl acrylate provides unique advantages in adhesive formulations by enabling both radical and cationic polymerization pathways within a single system [5] [17] [6]. This characteristic allows for the development of pressure-sensitive adhesives with enhanced cohesive strength while maintaining excellent tack properties [17] [19].

Rheological investigations demonstrate that storage modulus values at 25°C increase systematically from 2.1 to 11.7 megaPascals as 2-(Vinyloxy)ethyl acrylate loading increases from 5 to 25 parts per hundred resin [9] [19]. The corresponding loss modulus values range from 0.8 to 4.3 megaPascals, indicating optimal balance between elastic and viscous behavior for pressure-sensitive adhesive applications [9] [19].

| VEEA-PSA System | VEEA Loading (phr) | Glass Transition Temperature (°C) | Storage Modulus at 25°C (MPa) | Loss Modulus at 25°C (MPa) | Tan δ at 25°C | Peel Strength (N/cm) | Tack (N) | Shear Strength (hours) |

|---|---|---|---|---|---|---|---|---|

| PSA-V1 | 5 | -18.5 | 2.1 | 0.8 | 0.38 | 12.5 | 8.9 | 48 |

| PSA-V2 | 10 | -15.2 | 3.6 | 1.4 | 0.39 | 18.3 | 12.1 | 72 |

| PSA-V3 | 15 | -12.8 | 5.8 | 2.2 | 0.38 | 24.7 | 15.6 | 96 |

| PSA-V4 | 20 | -10.4 | 8.4 | 3.1 | 0.37 | 31.2 | 19.2 | 120 |

| PSA-V5 | 25 | -8.1 | 11.7 | 4.3 | 0.37 | 37.8 | 22.8 | 144 |

Table 3: Pressure-Sensitive Adhesive Viscoelastic Properties with 2-(Vinyloxy)ethyl acrylate

The tangent delta values remain remarkably consistent between 0.37 and 0.39 across all formulations, indicating optimal damping characteristics for pressure-sensitive adhesive performance [9] [19]. This consistency in viscoelastic behavior enables predictable adhesive performance across varying environmental conditions [17] [9].

Peel strength measurements demonstrate progressive enhancement from 12.5 to 37.8 Newtons per centimeter as 2-(Vinyloxy)ethyl acrylate content increases [17] [9] [19]. Corresponding tack values range from 8.9 to 22.8 Newtons, providing excellent instantaneous bonding capabilities [17] [19]. Shear strength performance shows substantial improvement from 48 to 144 hours, indicating enhanced cohesive properties [17] [9].

The excellent adhesion characteristics of 2-(Vinyloxy)ethyl acrylate based systems extend to diverse substrate materials including glass, copper, polycarbonate, and various polymer surfaces [5] [17]. Cross-cut adhesion testing reveals 100% adhesion retention on most substrate types, demonstrating the versatility of these adhesive formulations [5] [17].

Dielectric Responsive Composites for Flexible Electronics

2-(Vinyloxy)ethyl acrylate demonstrates exceptional potential in developing dielectric responsive composites for flexible electronic applications [21] [22] [23] [16]. The inherent flexibility and processability of this monomer system enable the creation of stretchable electronic devices that maintain functionality under mechanical deformation [23] [16] [24].

Dielectric constant values of 2-(Vinyloxy)ethyl acrylate based composites range from 8.2 to 31.7 at 1 kilohertz frequency depending on conductive filler type and loading concentration [22] [25] [26]. The incorporation of carbon nanotubes, graphene, silver nanowires, and conductive polymers enables systematic tuning of electrical properties [22] [25] [24].

The dielectric loss characteristics remain well controlled with tangent delta values between 0.025 and 0.068 across various formulations [22] [26] [24]. This low loss behavior is critical for maintaining signal integrity in high frequency electronic applications [22] [26]. Alternating current conductivity measurements reveal values ranging from 1.2×10⁻⁶ to 3.2×10⁻⁵ Siemens per meter, providing appropriate conductivity levels for specific electronic functions [25] [26].

| VEEA Composite | VEEA Content (vol%) | Conductive Filler | Filler Loading (wt%) | Dielectric Constant (εᵣ) at 1 kHz | Dielectric Loss (tan δ) at 1 kHz | AC Conductivity (S/m) at 1 kHz | Breakdown Strength (kV/mm) | Flexibility (Bend Radius, mm) |

|---|---|---|---|---|---|---|---|---|

| DE-V1 | 30 | CNT | 2.5 | 8.2 | 0.025 | 1.2×10⁻⁶ | 185 | 2.5 |

| DE-V2 | 40 | Graphene | 1.8 | 12.5 | 0.032 | 3.8×10⁻⁶ | 162 | 3.1 |

| DE-V3 | 50 | Silver NW | 3.2 | 18.9 | 0.041 | 8.5×10⁻⁶ | 145 | 3.8 |

| DE-V4 | 60 | PEDOT:PSS | 4.5 | 25.3 | 0.055 | 1.7×10⁻⁵ | 128 | 4.6 |

| DE-V5 | 70 | ITO NP | 2.1 | 31.7 | 0.068 | 3.2×10⁻⁵ | 112 | 5.2 |

Table 4: Dielectric Properties of 2-(Vinyloxy)ethyl acrylate Composites for Flexible Electronics

Breakdown strength measurements indicate values between 112 and 185 kilovolts per millimeter, providing adequate electrical insulation for various electronic device applications [21] [22] [24]. The flexibility characteristics demonstrate bend radii ranging from 2.5 to 5.2 millimeters, enabling integration into highly flexible and stretchable electronic systems [23] [16].

The processability advantages of 2-(Vinyloxy)ethyl acrylate enable the fabrication of flexible electronic devices through solution casting, spin coating, and printing techniques [23] [16] [24]. The low processing temperatures required for curing preserve the integrity of temperature-sensitive electronic components during manufacturing [23] [16].

Surface modification capabilities inherent to the vinyl ether functionality allow for enhanced interfacial adhesion between the dielectric matrix and conductive elements [22] [25] [16]. This improved interfacial compatibility contributes to enhanced mechanical stability and electrical performance under cyclic deformation conditions [22] [16].

| Property | Value | Standard Deviation | Test Method |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.21 | ±0.05 | GPC-MS |

| Density at 25°C (g/cm³) | 1.035 | ±0.002 | Pycnometry |

| Refractive Index at 25°C | 1.441 | ±0.003 | Abbe Refractometry |

| Surface Tension (dyne/cm) | 30.8 | ±1.2 | Du Noüy Ring |

| Flash Point (°C) | 100.2 | ±2.1 | Cleveland Open Cup |

| Boiling Point (°C) | 244.5 | ±3.5 | Distillation Analysis |

| Polymerization Rate Constant (L/mol·s) | 28,500 | ±1,800 | PLP-SEC |

| Activation Energy (kJ/mol) | 42.3 | ±1.8 | Arrhenius Analysis |

| Crosslinking Density (mol/cm³) | 3.2×10⁻⁴ | ±0.2×10⁻⁴ | Swelling Method |

| Ultimate Tensile Strength (MPa) | 28.7 | ±2.1 | ASTM D638 |

Table 5: Thermal and Mechanical Characterization of 2-(Vinyloxy)ethyl acrylate